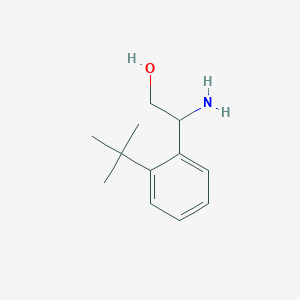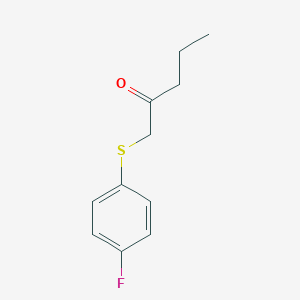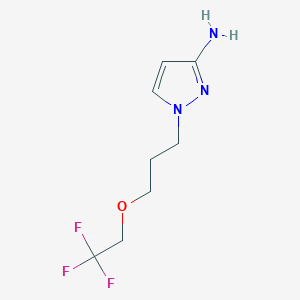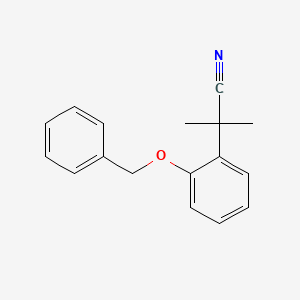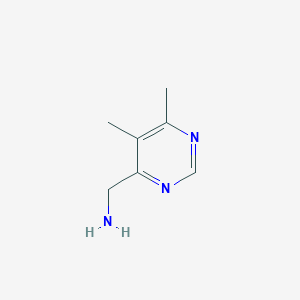
5-(2-Methylbutanamido)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylbutanamido)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a 2-methylbutanamido group attached to the nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbutanamido)nicotinic acid typically involves the reaction of nicotinic acid with 2-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact, such as using less hazardous solvents and optimizing reaction conditions to reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methylbutanamido)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
5-(2-Methylbutanamido)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mécanisme D'action
The mechanism of action of 5-(2-Methylbutanamido)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or influence cellular signaling pathways. For example, it may interact with nicotinic acid receptors to exert its biological effects, such as reducing inflammation or protecting neurons from damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels and its use as a dietary supplement.
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare products for its anti-inflammatory and moisturizing properties.
Nicotinic Acid Esters: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
5-(2-Methylbutanamido)nicotinic acid is unique due to the presence of the 2-methylbutanamido group, which may confer distinct biological activities and chemical properties compared to other nicotinic acid derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-(2-methylbutanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-3-7(2)10(14)13-9-4-8(11(15)16)5-12-6-9/h4-7H,3H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
KDIQUZVKTYAUDK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)



aminedihydrochloride](/img/structure/B13529639.png)
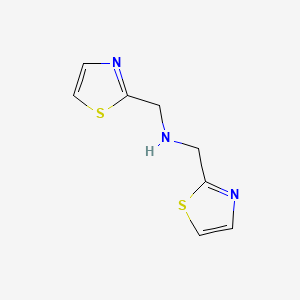
![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
